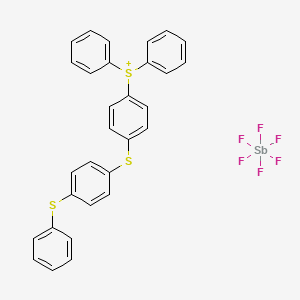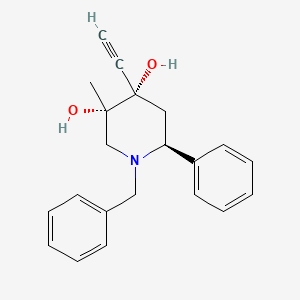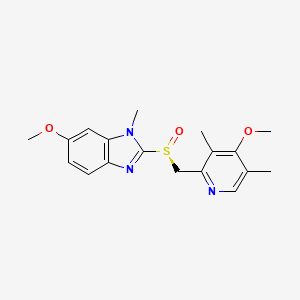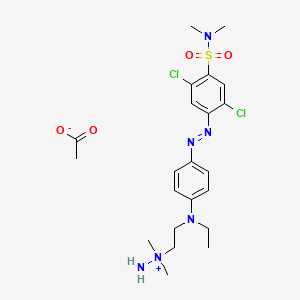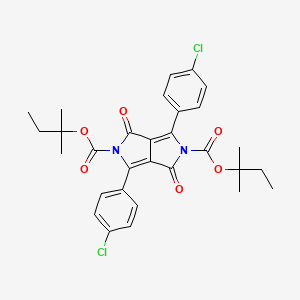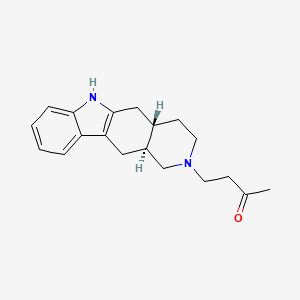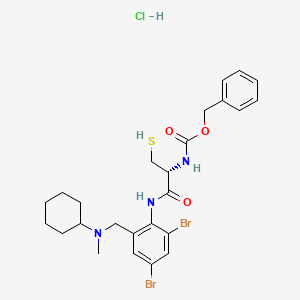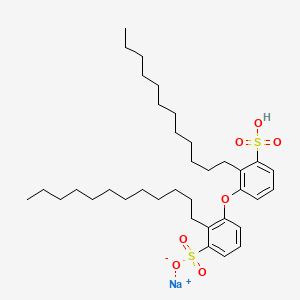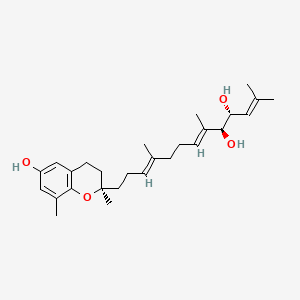
Sargachromanol D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sargachromanol D is a naturally occurring meroterpenoid compound isolated from the brown alga Sargassum siliquastrum. It belongs to the class of chromanols, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
Sargachromanol D can be synthesized through a series of chemical reactions involving the chromanol core structure. The synthetic route typically involves the following steps:
Formation of the Chromanol Core: The chromanol core is synthesized through cyclization reactions involving phenolic compounds and terpenoid precursors.
Functional Group Modifications: The hydroxyl groups at specific positions (C-9’ and C-10’) are introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from the brown alga Sargassum siliquastrum. The process includes:
Harvesting: Collection of Sargassum siliquastrum from coastal areas.
Extraction: Solvent extraction using organic solvents such as methanol or ethanol.
Purification: Chromatographic techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify this compound.
化学反応の分析
Types of Reactions
Sargachromanol D undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which exhibit enhanced biological activities .
科学的研究の応用
Sargachromanol D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of meroterpenoids.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
作用機序
Sargachromanol D exerts its effects through various molecular targets and pathways, including:
Inhibition of Enzymes: Inhibits enzymes such as Na+/K±ATPase, leading to altered ion transport and cellular homeostasis.
Modulation of Signaling Pathways: Interferes with signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway, resulting in reduced inflammation and cell proliferation.
Antioxidant Activity: Scavenges reactive oxygen species (ROS) and enhances the levels of intracellular glutathione, protecting cells from oxidative stress.
類似化合物との比較
Sargachromanol D is compared with other similar compounds such as:
Sargachromanol E: A diastereomer of this compound with hydroxyl groups at different positions.
Sargachromanol G: Exhibits similar anti-inflammatory and antioxidant activities but with different molecular targets.
Tocopherols and Tocotrienols: Members of the vitamin E family with similar chromanol core structures but different side chains and biological activities
This compound stands out due to its unique combination of hydroxyl groups and its potent biological activities, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
856414-53-4 |
|---|---|
分子式 |
C27H40O4 |
分子量 |
428.6 g/mol |
IUPAC名 |
(4R,5S,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-triene-4,5-diol |
InChI |
InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25+,27-/m1/s1 |
InChIキー |
YIWOAJFKIIOXPS-RYZLOPLISA-N |
異性体SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H]([C@@H](C=C(C)C)O)O)O |
正規SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)

